2H-1,4,2-Diazaphosphole
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
288-91-5 |
|---|---|
Molecular Formula |
C2H3N2P |
Molecular Weight |
86.03 g/mol |
IUPAC Name |
2H-1,4,2-diazaphosphole |
InChI |
InChI=1S/C2H3N2P/c1-3-2-5-4-1/h1-2,5H |
InChI Key |
KFUCADOYNAEFEA-UHFFFAOYSA-N |
Canonical SMILES |
C1=NPC=N1 |
Origin of Product |
United States |
Synthetic Methodologies for 2h 1,4,2 Diazaphospholes and Analogues
Ring Expansion Strategies
Ring expansion strategies represent a significant approach to the synthesis of 2H-1,4,2-diazaphosphole frameworks. These methods typically involve the transformation of smaller, strained ring systems, such as 2H-azaphosphirenes, into the more stable five-membered diazaphosphole ring.
Synthesis from 2H-Azaphosphirene Complexes
The ring expansion of transition metal-coordinated 2H-azaphosphirene complexes is a foundational method for synthesizing 2H-1,4,2-diazaphospholes. In this approach, the three-membered azaphosphirene ring undergoes a reaction with a nitrile, leading to the insertion of a C-N unit and the formation of the five-membered diazaphosphole ring.
A key strategy involves the reaction of 2H-azaphosphirene metal complexes with nitriles in the presence of an inducing agent like tetracyanoethylene (B109619) (TCNE). nih.gov For instance, the reaction of 2H-azaphosphirene chromium, molybdenum, or tungsten complexes with 1-piperidinonitrile is induced by substoichiometric amounts of TCNE. nih.gov This process is bond- and regioselective, leading to the insertion of the nitrile into the P-N bond of the azaphosphirene ring to yield the corresponding this compound metal complexes. nih.gov The reaction's efficiency is notable, as even 0.3 equivalents of TCNE can induce a significant conversion of the starting azaphosphirene complex. nih.gov
In some cases, the reaction of 2H-azaphosphirene complexes with certain nitriles at elevated temperatures can lead to a mixture of products. For example, the reaction of a tungsten-coordinated 2H-azaphosphirene complex with 1-piperidinonitrile and tetracyanoethylene in toluene (B28343) can yield both the expected this compound complex and a Δ⁵-1,2-azaphospholene complex as a byproduct. nih.gov
The thermal ring-opening of a 2H-azaphosphirene tungsten complex in neat benzonitrile (B105546) was one of the earliest examples, yielding a this compound complex, albeit as a minor product alongside the regioisomeric 2H-1,3,2-diazaphosphole complex. researchgate.net This highlights the competitive nature of different ring expansion pathways.
Acid-Induced Ring Expansion Protocols
The use of acid promoters, particularly triflic acid (TfOH), has been developed into a highly effective and selective protocol for the synthesis of this compound complexes from 2H-azaphosphirenes. researchgate.netscispace.comresearchgate.net This method involves the protonation of the 2H-azaphosphirene complex, which activates the P-N bond towards a regioselective ring-expansion reaction with a nitrile derivative. scispace.com
The general procedure involves treating the 2H-azaphosphirene complex with triflic acid in the presence of a nitrile, followed by deprotonation with a base such as triethylamine (B128534) (NEt₃). scispace.comresearchgate.net This protocol has been successfully applied to various 2H-azaphosphirene chromium and molybdenum complexes and a range of nitriles with differing steric and electronic properties. scispace.comresearchgate.net
A significant advantage of this acid-induced method is its high selectivity. For example, carrying out the deprotonation step at low temperatures allows for the selective formation and isolation of the desired this compound complexes in excellent yields. researchgate.net The reaction of a 3-ferrocenyl-2H-azaphosphirene complex with dimethyl cyanamide (B42294) using this acid/base protocol also leads to the selective formation of the corresponding this compound complex. researchgate.net
Mechanistic studies, supported by DFT calculations and ESI-MS/MS experiments, have shed light on the reaction pathway. scispace.comresearchgate.net Protonation of the azaphosphirene complex weakens the P-N bond. scispace.comresearchgate.net In the presence of a nitrile, this leads to a ring-opened intermediate that readily undergoes cyclization to form the N-protonated this compound complex. researchgate.net This intermediate can be observed by ³¹P NMR spectroscopy and, in some cases, can be isolated. researchgate.net Subsequent deprotonation then furnishes the neutral this compound complex. scispace.comresearchgate.net
The reaction of 2H-azaphosphirene tungsten complexes with hydrogen cyanide (HCN) also proceeds via an acid-induced ring expansion, yielding a mixture of the P-coordinated this compound complex and its N-coordinated isomer. researchgate.netresearchgate.netacs.org The ratio of these isomers is dependent on the steric bulk of the substituent at the C3 position of the resulting diazaphosphole ring. researchgate.netresearchgate.netacs.org
Table 1: Examples of Acid-Induced Ring Expansion for the Synthesis of this compound Complexes
| Starting Azaphosphirene Complex | Nitrile | Acid/Base System | Product | Key Findings | Reference(s) |
| [Cr(CO)₅(2H-azaphosphirene)] | Dimethyl cyanamide | TfOH / NEt₃ (low temp) | [Cr(CO)₅(this compound)] | Selective formation in excellent yield. | researchgate.net |
| [Mo(CO)₅(2H-azaphosphirene)] | Dimethyl cyanamide | TfOH / NEt₃ (low temp) | [Mo(CO)₅(this compound)] | Selective formation in excellent yield. | researchgate.net |
| [W(CO)₅(3-ferrocenyl-2H-azaphosphirene)] | Dimethyl cyanamide | TfOH / NEt₃ | [W(CO)₅(3-ferrocenyl-2H-1,4,2-diazaphosphole)] | Selective formation of the diazaphosphole complex. | researchgate.net |
| [W(CO)₅(2H-azaphosphirene)] | HCN | HCN (acid) | Mixture of κP and κN isomers | Isomer ratio depends on C3-substituent steric demand. | researchgate.net, researchgate.net, acs.org |
| [W(CO)₅(3-thienyl-2H-azaphosphirene)] | Various Nitriles | TfOH / NEt₃ | Thienyl-substituted [W(CO)₅(this compound)] | Highly selective synthesis protocol. | researchgate.net, rsc.org |
Cycloaddition Reactions
Cycloaddition reactions provide another powerful and versatile avenue for the construction of the this compound ring system. These methods involve the combination of molecular fragments in a concerted or stepwise manner to build the heterocyclic core.
[3+2] Cycloaddition Pathways
The [3+2] cycloaddition, or 1,3-dipolar cycloaddition, is a prominent strategy for synthesizing five-membered heterocycles. In the context of diazaphosphole synthesis, this typically involves the reaction of a three-atom phosphorus-containing dipole with a two-atom component, such as a nitrile or a diazoalkane.
One of the key 1,3-dipoles used is the phosphaalkyne (R-C≡P). Phosphaalkynes are known to undergo [3+2] cycloaddition reactions with various dipolarophiles. wikipedia.org For instance, the reaction of phosphaalkynes with diazomethane (B1218177) derivatives or diazoalkenes can lead to the formation of diazaphospholes. d-nb.inforsc.org The reaction of stable diazoalkenes with tert-butylphosphaalkyne (tBuCP) affords 3H-1,2,4-diazamonophospholes, which are isomers of the this compound system. d-nb.info This highlights the regiochemical considerations inherent in these cycloadditions.
Another important class of phosphorus-containing 1,3-dipoles are nitrilium phosphane-ylide complexes, which will be discussed in more detail in section 2.2.3. These transient species react readily with nitriles in a [3+2] fashion to form diazaphosphole rings. uni-bonn.deacs.org
Recently, the synthesis of 1,3-dipolar triflatophosphanes has been described. These compounds engage in [3+2] cycloadditions with nitriles to yield diazaphospholium salts, which can subsequently be reduced to afford neutral diazaphospholes, offering a novel route to this class of compounds. rsc.orgrsc.org
[4+2] Cycloaddition and Subsequent Cycloreversion Processes
A more indirect but effective route to substituted diazaphospholes involves a sequence of a [4+2] cycloaddition (Diels-Alder reaction) followed by a cycloreversion (retro-Diels-Alder reaction). kharagpurcollege.ac.in This strategy has been successfully employed for the synthesis of novel bis(trifluoromethyl)-substituted 2H-1,2,3-diazaphospholes, which are regioisomers of the 1,4,2-system.
In a notable example, a 3H-1,2,3,4-triazaphosphole derivative was reacted with hexafluoro-2-butyne (B1329351). researchgate.netsemanticscholar.org The triazaphosphole acts as a 4π-component (azadiene) and the alkyne as the 2π-component (dienophile) in a [4+2] cycloaddition. This initially forms a bicyclic intermediate which is not isolated. researchgate.netsemanticscholar.org This intermediate then undergoes a subsequent cycloreversion reaction, eliminating a stable molecule, pivalonitrile, to afford the final, stable 2-phenyl-4,5-bis(trifluoromethyl)-2H-1,2,3-diazaphosphole product in high yield. researchgate.netsemanticscholar.orgrsc.org
DFT calculations have shown that this cycloaddition-cycloreversion process is energetically favorable. semanticscholar.org This methodology provides access to highly functionalized diazaphospholes that might be difficult to obtain through other synthetic routes. semanticscholar.org While this specific example leads to a 1,2,3-diazaphosphole, the principle of using a [4+2] cycloaddition-cycloreversion sequence represents a potential strategy for accessing other diazaphosphole isomers, depending on the starting heterocycle.
Table 2: Synthesis of a Diazaphosphole via [4+2] Cycloaddition-Cycloreversion
| 4π Component | 2π Component | Eliminated Molecule | Product | Yield | Reference(s) |
| 3H-1,2,3,4-Triazaphosphole derivative | Hexafluoro-2-butyne | Pivalonitrile | 2-phenyl-4,5-bis(trifluoromethyl)-2H-1,2,3-diazaphosphole | 87% | researchgate.net, semanticscholar.org, rsc.org |
1,3-Dipolar Cycloadditions Involving Nitrilium Phosphane-Ylide Complexes
Nitrilium phosphane-ylide complexes are highly reactive 1,3-dipolar intermediates that have proven to be exceptionally useful in the synthesis of various phosphorus heterocycles, including 2H-1,4,2-diazaphospholes. uni-bonn.deacs.org These ylides are typically generated in situ from the thermal or photochemical ring-opening of 2H-azaphosphirene metal complexes. uni-bonn.deacs.orgacs.org
Once formed, the transient nitrilium phosphane-ylide complex, which possesses a C-N-P 1,3-dipole system, can be trapped by a variety of dipolarophiles. When a nitrile is used as the trapping agent, a [3+2] cycloaddition occurs, leading directly to the formation of the this compound ring system. uni-bonn.deacs.org However, the literature more frequently reports the trapping of these ylides with alkynes to form 2H-1,2-azaphosphole complexes or with other nitriles to form 2H-1,3,2-diazaphosphole complexes. acs.orgacs.orgacs.orgresearchgate.net
The regioselectivity of these cycloadditions is a critical aspect. For instance, the thermal decomposition of a 3-phenyl-substituted 2H-azaphosphirene complex in the presence of dimethyl cyanamide leads to a C-dialkylamino-substituted nitrilium phosphane ylide intermediate. This intermediate can then react with other dipolarophiles present in the mixture. researchgate.net
A significant development is the concept of transylidation. Here, a nitrilium phosphane-ylide complex generated from one 2H-azaphosphirene can react with a more reactive nitrile (like dimethyl cyanamide) to form a new, more stable C-dialkylamino-substituted nitrilium phosphane ylide. researchgate.net This new ylide can then undergo a [3+2] cycloaddition with a different dipolarophile, such as dimethyl acetylenedicarboxylate (B1228247) (DMAD), to yield functionalized heterocycles. researchgate.net While this specific example led to a Δ³-1,3,2-oxazaphospholene, it demonstrates the principle of generating these ylides and their subsequent cycloaddition reactions which are foundational for diazaphosphole synthesis. uni-bonn.deresearchgate.net The reaction of photochemically generated nitrilium phosphane-ylide tungsten complexes with nitrile derivatives has also been shown to produce 2H-1,3,2-diazaphosphole complexes. uni-bonn.de
Multi-Component and Cascade Synthetic Approaches
Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all starting materials, are highly valued in heterocyclic chemistry. nih.govnih.govut.ac.ir These, along with cascade or sequential protocols, offer significant advantages by reducing the number of synthetic steps, minimizing waste, and enabling the rapid construction of complex molecular scaffolds. nih.gov
The one-pot, three-component approach has proven to be a highly effective method for constructing the this compound ring system and its fused analogues. This strategy allows for the direct assembly of the heterocyclic core from simple, readily available precursors.
A notable example is the ultrasound-assisted synthesis of novel ethyl 2-aryl-3-ethoxy-5-methyl-3-oxido-2H-thiazolo[2,3-e] nih.govresearchgate.netnih.govdiazaphosphole-6-carboxylates. nih.govnih.gov This method involves the reaction of ethyl 2-amino-4-methylthiazole-5-carboxylate with various aromatic aldehydes and ethyl dichlorophosphite (B8498940) in the presence of triethylamine as a catalyst. nih.govnih.gov The reaction, conducted in tetrahydrofuran (B95107) (THF) at 50 °C under ultrasonic irradiation, proceeds in high yields and within a short timeframe. nih.gov The process is believed to occur in two steps within the one-pot procedure: an initial condensation of the amino-thiazole with an aldehyde to form a Schiff base, which then undergoes a Pudovik-type reaction with ethyl dichlorophosphite to yield the final fused diazaphosphole product. nih.gov
| Entry | Aldehyde Component (ArCHO) | Product | Yield (%) |
| 2a | Benzaldehyde | Ethyl 3-ethoxy-5-methyl-3-oxido-2-phenyl-2H-thiazolo[2,3-e] nih.govresearchgate.netnih.govdiazaphosphole-6-carboxylate | 90 |
| 2b | 4-Methylbenzaldehyde | Ethyl 3-ethoxy-5-methyl-3-oxido-2-(p-tolyl)-2H-thiazolo[2,3-e] nih.govresearchgate.netnih.govdiazaphosphole-6-carboxylate | 92 |
| 2c | 4-Methoxybenzaldehyde | Ethyl 3-ethoxy-2-(4-methoxyphenyl)-5-methyl-3-oxido-2H-thiazolo[2,3-e] nih.govresearchgate.netnih.govdiazaphosphole-6-carboxylate | 95 |
| 2d | 4-Chlorobenzaldehyde | Ethyl 2-(4-chlorophenyl)-3-ethoxy-5-methyl-3-oxido-2H-thiazolo[2,3-e] nih.govresearchgate.netnih.govdiazaphosphole-6-carboxylate | 94 |
| 2e | 4-(Dimethylamino)benzaldehyde | Ethyl 2-(4-(dimethylamino)phenyl)-3-ethoxy-5-methyl-3-oxido-2H-thiazolo[2,3-e] nih.govresearchgate.netnih.govdiazaphosphole-6-carboxylate | 96 |
This table presents a selection of synthesized derivatives from the cited study. nih.gov
Another application of this methodology is the synthesis of coumarin-containing 1,2,3-diazaphospholes, which demonstrates the versatility of one-pot, three-component reactions under ultrasound irradiation. clockss.org In this case, 3-(2-bromoacetyl)-2H-chromen-2-one, diethyl phosphite, and various hydrazine (B178648) derivatives are reacted at 50 °C. clockss.org This efficient protocol provides the target diazaphospholes in good yields. clockss.org
Data sourced from the ultrasound-assisted synthesis of coumarin-diazaphosphole derivatives. clockss.org
Sequential, or cascade, reactions provide a sophisticated route to 2H-1,4,2-diazaphospholes, often involving the formation and subsequent transformation of reactive intermediates in a controlled manner. A prominent example is the acid-induced ring-expansion of 2H-azaphosphirene complexes. researchgate.netresearchgate.netrsc.org This methodology facilitates the formal insertion of a nitrile into the P–N bond of the three-membered azaphosphirene ring. rsc.org
The protocol involves a consecutive reaction sequence. researchgate.net First, a 2H-azaphosphirene complex is treated with trifluoromethanesulfonic acid (triflic acid, TfOH). rsc.org This step protonates a nitrogen atom, activating the ring for nucleophilic attack. Subsequent addition of a nitrile leads to the expansion of the three-membered ring into a five-membered one. The final step involves the addition of a base, such as triethylamine (NEt3), to deprotonate the intermediate and yield the neutral this compound complex. researchgate.netrsc.org
The reaction of a 3-ferrocenyl-2H-azaphosphirene tungsten complex with dimethyl cyanamide illustrates this process clearly. rsc.org The addition of triflic acid first generates an N1-protonated 2H-1,4,2-diazaphospholium complex, which can be observed by 31P NMR spectroscopy. rsc.org The subsequent addition of triethylamine quantitatively converts this intermediate into the final, stable this compound complex. rsc.org This stepwise addition of reagents within a single pot highlights the sequential nature of the synthesis. researchgate.netresearchgate.net If the deprotonation with triethylamine is performed at low temperatures, the selective formation of the desired complexes can be achieved in excellent yields. researchgate.netresearchgate.net
Sequential Synthesis via Azaphosphirene Ring Expansion
| Step | Reagents | Intermediate/Product | Key Transformation |
| 1 | 2H-Azaphosphirene Complex + Nitrile + Triflic Acid (TfOH) | N-Protonated 2H-1,4,2-diazaphospholium Complex | Ring opening and insertion of nitrile |
| 2 | Addition of Triethylamine (NEt3) | Neutral this compound Complex | Deprotonation |
This table outlines the general sequence for the acid-induced ring expansion of 2H-azaphosphirene complexes. researchgate.netrsc.org
Derivatization during Synthesis
A key advantage of modern synthetic methodologies is the ability to introduce chemical diversity during the primary synthetic sequence. Both the multi-component and sequential protocols described for 2H-1,4,2-diazaphospholes are well-suited for this purpose, allowing for the creation of libraries of analogues by simply varying one of the starting materials.
In the one-pot, three-component synthesis of thiazolo[2,3-e] nih.govresearchgate.netnih.govdiazaphospholes, changing the aromatic aldehyde component directly leads to a range of 2-aryl substituted products. nih.govnih.gov This allows for the systematic modification of the electronic and steric properties of the substituent at the 2-position of the diazaphosphole ring system. nih.gov
Similarly, the sequential ring-expansion of 2H-azaphosphirene complexes offers multiple points for derivatization. The substituents on the final this compound ring are determined by the choice of the starting azaphosphirene complex and the nitrile used for the expansion. researchgate.net For instance, employing thiophene-carbonitriles in this reaction sequence has been used to prepare novel thienyl-substituted this compound complexes, demonstrating how the nitrile component dictates the substituent at the 5-position of the resulting heterocycle. researchgate.net Furthermore, a one-pot synthesis of diannulated 1,4,2-diazaphospholium salts from N,N′-di(pyridin-2-yl)arylamidines and phosphorus trichloride (B1173362) allows for variation of the fused aromatic system based on the starting amidine. acs.org
Reactivity and Mechanistic Investigations of 2h 1,4,2 Diazaphospholes
Intramolecular Rearrangements and Isomerizations
2H-1,4,2-diazaphospholes, particularly when coordinated to transition metals, can undergo significant intramolecular rearrangements. These processes include ring-opening reactions in the context of their coordination sphere and notable haptotropic shifts of the metal fragment.
The covalent framework of the 2H-1,4,2-diazaphosphole ring is generally stable. However, the coordination bond to a metal center can be susceptible to cleavage. When certain tungsten-coordinated this compound complexes are heated in a coordinating solvent like acetonitrile, complete decomplexation can occur. researchgate.net This process involves the breaking of the phosphorus-metal bond, which constitutes a "ring-opening" of the coordination complex, liberating the free, intact this compound heterocycle. researchgate.net This reaction highlights the stability of the diazaphosphole ring itself, as it remains intact upon cleavage from the metal center.
A significant mechanistic feature of this compound complexes is the occurrence of haptotropic shifts, where a metal fragment migrates between the different potential coordination sites on the heterocyclic ligand. In pentacarbonyltungsten complexes, an unusual P→N haptotropic shift has been observed. researchgate.net
Initially, the tungsten fragment is coordinated to the phosphorus atom (κP-coordination). However, depending on the steric demand of the substituents on the diazaphosphole ring, this can isomerize to a complex where the metal is bound to one of the ring nitrogen atoms (κN-coordination). researchgate.net Density Functional Theory (DFT) calculations have revealed that this isomerization can proceed in a single step via a haptotropic P→N W(CO)₅ shift. researchgate.net This rearrangement demonstrates the electronic versatility of the diazaphosphole ligand and how steric factors can overcome the generally preferred electronic preference for P-coordination.
| Complex Type | Isomerization Process | Driving Factor | Mechanistic Insight |
| κP-[W(CO)₅(this compound)] | Isomerization to κN-complex | Steric demand of ring substituents | One-step haptotropic P→N shift |
| κN-[W(CO)₅(this compound)] | Isomerization to κP-complex | Electronic preference | Reversible shift |
Cis-Trans Isomerizations
The investigation into cis-trans isomerization in 2H-1,4,2-diazaphospholes is a specialized area of study. This type of isomerism in diazaphospholes would involve the arrangement of substituents relative to the plane of the heterocyclic ring. Theoretical and experimental studies on related diazene (B1210634) (N₂H₂) systems have proposed both in-plane inversion and out-of-plane torsion as possible mechanisms for cis-trans isomerization. scilit.com The energy barriers for these pathways are often similar, leading to a competitive dynamic process. scilit.com
In the broader context of cyclic compounds, both thermal and photochemical methods can induce cis-trans isomerization. scilit.comnih.govacs.org The specific mechanism and the resulting isomeric preference are highly dependent on the molecular structure, the substituents present, and the reaction conditions. For instance, in some systems, the trans isomer is found to be more stable due to reduced steric hindrance. libretexts.org However, specific experimental or detailed computational studies on the cis-trans isomerization of 2H-1,4,2-diazaphospholes are not extensively documented in the currently available literature. Further research is needed to elucidate the specific mechanisms and energetic profiles for this class of compounds.
Protonation and Acid-Base Reactivity Profiles
The presence of nitrogen atoms in the this compound ring imparts basic properties, allowing for protonation at these sites. The study of the acid-base reactivity of these heterocyles provides insights into their electronic structure and potential as ligands in coordination chemistry.
Protonation of the ring nitrogen in diazaphosphole complexes has been shown to cause a significant bathochromic (red) shift in their UV/Vis absorption bands, accompanied by an increase in intensity. rsc.org This phenomenon is attributed to the differential effects of protonation on the energies of the molecular orbitals involved in electronic transitions. rsc.org
The basicity of nitrogen heterocycles is influenced by several factors, including the hybridization of the nitrogen lone pair and the electronic effects of substituents on the ring. Computational studies on aliphatic amines have provided a framework for understanding how molecular structure and solvation affect basicity. nih.gov For diazaphospholes, it is expected that electron-donating groups on the ring would increase the basicity of the nitrogen atoms, while electron-withdrawing groups would decrease it.
Table 1: Expected Influence of Substituents on the Basicity of 2H-1,4,2-Diazaphospholes
| Substituent Type | Position on the Ring | Expected Effect on Basicity | Rationale |
| Electron-Donating (e.g., -CH₃, -OCH₃) | C3 or C5 | Increase | Increases electron density on the nitrogen atoms, making the lone pairs more available for protonation. |
| Electron-Withdrawing (e.g., -CF₃, -NO₂) | C3 or C5 | Decrease | Decreases electron density on the nitrogen atoms, making the lone pairs less available for protonation. |
| Alkyl/Aryl on Nitrogen | N4 | Modulate | Can influence the steric accessibility and electronic environment of the other nitrogen atom and the phosphorus atom. |
This table is based on general principles of organic and heterocyclic chemistry, as specific experimental pKa values for a series of substituted 2H-1,4,2-diazaphospholes are not widely reported in the literature.
Oxidative and Reductive Transformations
The phosphorus and nitrogen atoms in the this compound ring are susceptible to oxidative and reductive transformations, leading to a variety of derivatives with different oxidation states and properties.
Oxidative Transformations
A notable oxidative reaction of 2H-1,4,2-diazaphospholes is their reaction with elemental sulfur. This oxidative decomplexation leads to the formation of the corresponding heterocyclic P(V)-sulfides. researchgate.net This reaction demonstrates the ability of the phosphorus atom to undergo oxidation from P(III) to P(V). The synthesis of phosphine (B1218219) oxides from P(III) precursors is a well-established transformation in organophosphorus chemistry, and similar reactivity could be anticipated for 2H-1,4,2-diazaphospholes with suitable oxidizing agents. beilstein-journals.org
The electrochemical synthesis of organophosphorus compounds, including the formation of P-C, P-O, and P-N bonds, has been an area of active research. beilstein-journals.org Electrochemical methods offer a green and efficient alternative to traditional chemical reagents for oxidation and reduction. nih.govrsc.org The application of these electrochemical techniques to 2H-1,4,2-diazaphospholes could provide access to a range of novel oxidized derivatives.
Reductive Transformations
Information on the specific reductive transformations of 2H-1,4,2-diazaphospholes is limited in the available literature. However, general principles of reducing functional groups in organic and organophosphorus chemistry can provide some insights into potential reactions. Metal hydrides, such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (B1222165) (NaBH₄), are common reagents for the reduction of various functional groups. libretexts.orguop.edu.pkpharmaguideline.comchem-station.com The reactivity of these reagents with the diazaphosphole ring would depend on the specific substituents and reaction conditions.
Electrochemical methods can also be employed for reductive processes. The electrochemical reduction of organophosphorus compounds has been studied, and these techniques could potentially be applied to 2H-1,4,2-diazaphospholes to explore their reductive chemistry. researchgate.net The generation of boryl radicals through electrochemical reduction highlights the potential for radical-based transformations. wikipedia.org
Table 2: Summary of Known and Potential Redox Reactions of 2H-1,4,2-Diazaphospholes
| Reaction Type | Reagent/Method | Product Type | Status |
| Oxidation | Elemental Sulfur | P(V)-sulfide | Reported researchgate.net |
| Oxidation | Other oxidizing agents (e.g., H₂O₂, peroxides) | P(V)-oxide | Plausible |
| Oxidation | Electrochemical Oxidation | Various oxidized species | Potential Application beilstein-journals.orgnih.govrsc.org |
| Reduction | Metal Hydrides (e.g., LiAlH₄, NaBH₄) | Reduced ring systems or substituent reduction | Plausible libretexts.orguop.edu.pkpharmaguideline.comchem-station.com |
| Reduction | Electrochemical Reduction | Reduced ring systems or radical species | Potential Application researchgate.net |
Coordination Chemistry of 2h 1,4,2 Diazaphosphole Ligands
Complexation with Transition Metals (e.g., Cr, Mo, W, Ru, Rh, Pt)
2H-1,4,2-Diazaphosphole and its derivatives have been successfully employed as ligands in coordination chemistry, forming stable complexes with a variety of transition metals. Notably, extensive research has been conducted on their complexes with Group 6 metals, namely chromium (Cr), molybdenum (Mo), and tungsten (W).
The synthesis of this compound complexes of chromium and molybdenum has been achieved through ring expansion reactions of 2H-azaphosphirene complexes. nih.gov For instance, the reaction of 2H-azaphosphirene chromium and molybdenum complexes with dimethyl cyanamide (B42294) in the presence of triflic acid and subsequent deprotonation with triethylamine (B128534) at low temperatures yields the corresponding this compound complexes in excellent yields. nih.gov These reactions have provided access to a range of [M(CO)₅(this compound)] type complexes, which have been thoroughly characterized, including by single-crystal X-ray crystallography. nih.gov
Similarly, tungsten complexes of 2H-1,4,2-diazaphospholes have been synthesized. These complexes are of particular interest as they have been observed to form coordination isomers, which will be discussed in a later section. The coordination chemistry of 2H-1,4,2-diazaphospholes with later transition metals such as ruthenium (Ru), rhodium (Rh), and platinum (Pt) is a developing area of research. While the broader field of organometallic chemistry of these metals with phosphorus-containing ligands is vast, specific examples featuring the this compound scaffold are emerging. For instance, ruthenium(II) arene complexes bearing various phosphine (B1218219) ligands have been extensively studied for their potential applications, and the exploration of 2H-1,4,2-diazaphospholes as ligands in this context is a logical progression. nih.gov Likewise, the rich catalytic chemistry of rhodium(I) complexes with phosphine ligands suggests a promising avenue for the application of this compound-based catalysts. nih.gov The coordination chemistry of platinum(II) with various nitrogen- and phosphorus-containing ligands is well-established, particularly in the context of medicinal chemistry, providing a strong foundation for investigating the potential of platinum-2H-1,4,2-diazaphosphole complexes. nih.govsigmaaldrich.com
Ligand Coordination Modes and Stereochemistry
The this compound ring system possesses multiple potential coordination sites, namely the phosphorus atom and the two nitrogen atoms. This versatility allows for a variety of coordination modes, leading to interesting stereochemical outcomes.
κN- and κP-Coordination Isomers
One of the most fascinating aspects of the coordination chemistry of 2H-1,4,2-diazaphospholes is their ability to exhibit linkage isomerism, coordinating to a metal center through either a nitrogen atom (κN) or the phosphorus atom (κP). This behavior has been explicitly demonstrated in tungsten complexes.
Acid-induced ring expansion of 2H-azaphosphirene tungsten complexes with hydrogen cyanide can lead to the formation of a mixture of κP- and κN-coordination isomers of the resulting this compound complexes. nih.gov The ratio of these isomers is influenced by the steric bulk of the substituents on the diazaphosphole ring. nih.gov Density Functional Theory (DFT) calculations have suggested that the isomerization between the κP- and κN-coordinated forms can occur via a haptotropic shift of the W(CO)₅ fragment from the phosphorus to the nitrogen atom. nih.gov
The different coordination modes can be readily distinguished using spectroscopic techniques, particularly ³¹P NMR spectroscopy. The phosphorus atom in a κP-coordinated complex is directly bonded to the metal, resulting in a significant coordination chemical shift compared to the free ligand. In contrast, in a κN-coordinated isomer, the phosphorus atom is not directly bonded to the metal, and its ³¹P NMR chemical shift will be closer to that of the uncoordinated ligand.
Ambidentate Ligand Behavior
The presence of multiple donor atoms (P and N) allows this compound ligands to act as ambidentate ligands, capable of bridging two metal centers. While specific examples of 2H-1,4,2-diazaphospholes acting as bridging ligands are still emerging in the literature, the fundamental principles of ambidentate coordination are well-established for related phosphorus- and nitrogen-containing ligands. This behavior can lead to the formation of polynuclear complexes with interesting structural and electronic properties. The ability of the ligand to bridge metal centers opens up possibilities for the design of novel materials and catalysts.
Bifunctional Phosphine Ligands
The this compound scaffold can be envisioned as a core for the design of bifunctional phosphine ligands. By introducing functional groups at the nitrogen or carbon atoms of the diazaphosphole ring, it is possible to create ligands with a phosphine coordination site and a secondary functional group capable of interacting with a substrate or a second metal center. This concept of ligand bifunctionality has been successfully applied in catalysis, where the secondary functional group can participate in substrate activation or facilitate proton transfer steps. nih.govescholarship.org While the direct application of 2H-1,4,2-diazaphospholes in well-defined bifunctional catalytic systems is an area ripe for exploration, the modular nature of their synthesis allows for the incorporation of a wide range of functional groups, paving the way for the development of novel ligand architectures.
Influence of Substituents on Ligand Properties
The electronic and steric properties of this compound ligands can be readily modified by the introduction of different substituents on the heterocyclic ring. These substituents can have a profound impact on the ligand's coordination behavior and the properties of the resulting metal complexes.
Electron-donating or electron-withdrawing groups attached to the carbon atoms of the diazaphosphole ring can alter the electron density at the phosphorus and nitrogen atoms, thereby influencing their donor strength. For instance, electron-donating groups are expected to increase the basicity of the donor atoms, leading to stronger metal-ligand bonds. Conversely, electron-withdrawing groups will decrease the donor ability of the ligand.
Substituents also play a crucial role in directing the coordination mode. As mentioned earlier, the steric bulk of substituents can influence the equilibrium between κN- and κP-coordination isomers. nih.gov Furthermore, the presence of specific functional groups as substituents can introduce additional coordination sites or enable secondary interactions within the coordination sphere.
The electronic effects of substituents can also be observed in the spectroscopic and photophysical properties of the metal complexes. For example, in thienyl-substituted this compound complexes, the coplanar arrangement of the substituents with the diazaphosphole ring leads to extended π-conjugation, resulting in absorptions at longer wavelengths in their UV/Vis spectra. researchgate.net Protonation of a ring nitrogen atom in these complexes leads to a significant bathochromic shift of the absorption bands, an effect that can be explained by the influence of protonation on the orbital energies. researchgate.net
Synthesis and Characterization of Metal Complexes
The synthesis of this compound metal complexes is most commonly achieved through the ring expansion of coordinated 2H-azaphosphirenes. nih.gov This method offers a high degree of control over the final product and allows for the synthesis of a variety of substituted derivatives.
A general synthetic route involves the reaction of a 2H-azaphosphirene complex with a nitrile in the presence of a Brønsted or Lewis acid. For example, thienyl-substituted this compound complexes have been prepared via the ring-expansion of a 2H-azaphosphirene complex with nitriles using triflic acid and triethylamine. researchgate.net
The characterization of these metal complexes relies on a combination of spectroscopic and analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ³¹P NMR is an invaluable tool for characterizing these complexes. The chemical shift of the phosphorus nucleus provides direct information about its coordination environment. As discussed previously, it is particularly useful for distinguishing between κN- and κP-isomers. ¹H and ¹³C NMR spectroscopy are used to characterize the organic framework of the ligand. For certain metals like tungsten, ¹⁸³W NMR can provide additional information about the metal's coordination sphere. huji.ac.il
Infrared (IR) Spectroscopy: In the case of metal carbonyl complexes, the stretching frequencies of the CO ligands (ν(CO)) are sensitive to the electronic properties of the other ligands in the coordination sphere. Changes in the ν(CO) bands upon coordination of the diazaphosphole ligand can provide insights into its donor properties.
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the complexes and to confirm their composition.
Below are interactive data tables summarizing the characterization data for representative this compound metal complexes.
Table 1: Selected ³¹P NMR Data for this compound Complexes
| Compound | Metal | Coordination Mode | ³¹P NMR Chemical Shift (δ, ppm) |
| [Cr(CO)₅(3,5-(Me₂N)₂-2H-1,4,2-diazaphosphole)] | Cr | κP | Value not available in provided search results |
| [Mo(CO)₅(3,5-(Me₂N)₂-2H-1,4,2-diazaphosphole)] | Mo | κP | Value not available in provided search results |
| [W(CO)₅(3-R-2H-1,4,2-diazaphosphole)] | W | κP | Dependent on substituent R |
| [W(CO)₅(3-R-2H-1,4,2-diazaphosphole)] | W | κN | Dependent on substituent R |
Table 2: Selected X-ray Crystallographic Data for this compound Complexes
| Compound | Metal | M-P Bond Length (Å) | M-N Bond Length (Å) | P-N Bond Lengths (Å) | C-N Bond Lengths (Å) |
| [Cr(CO)₅(3,5-(thienyl)₂-2H-1,4,2-diazaphosphole)] | Cr | Value not available in provided search results | N/A | Value not available in provided search results | Value not available in provided search results |
| [Mo(CO)₅(3,5-(Me₂N)₂-2H-1,4,2-diazaphosphole)] | Mo | 2.473(1) | N/A | 1.685(3), 1.688(3) | 1.345(4), 1.348(4) |
Theoretical and Computational Studies of 2h 1,4,2 Diazaphospholes
Electronic Structure Analysis
Understanding the electronic structure of 2H-1,4,2-diazaphospholes is fundamental to explaining their reactivity, stability, and photophysical properties. Computational chemistry offers powerful tools to dissect the arrangement and energies of molecular orbitals.
Frontier Molecular Orbital (FMO) Theory Applications
Frontier Molecular Orbital (FMO) theory is a cornerstone for rationalizing the reactivity of molecules, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org In the context of 2H-1,4,2-diazaphospholes and related heterophospholes, FMO analysis has been particularly insightful for understanding their participation in pericyclic reactions, such as 1,3-dipolar cycloadditions. wikipedia.orgfau.deslideshare.net
The reactivity of these compounds is largely dictated by the energy gap (ΔE) between the HOMO of one reactant and the LUMO of the other. researchgate.net DFT calculations at the B3LYP/6-311+G** level have been employed to determine the frontier orbital energies of various heterophospholes. fau.de For most cycloaddition reactions involving diazaphospholes, the dominant interaction is between the HOMO of the 1,3-dipole (e.g., a diazo compound) and the LUMO of the heterophosphole (the dipolarophile). fau.de The energy and localization of these orbitals can predict the dipolarophilic reactivity of different diazaphosphole derivatives. fau.deslideshare.net This approach allows for a qualitative, and often quantitative, prediction of reaction outcomes, guiding synthetic efforts toward specific targets. fau.delibretexts.org
Aromaticity Assessment
The concept of aromaticity is crucial in determining the stability and reactivity of cyclic conjugated molecules. For heterocycles like 2H-1,4,2-diazaphospholes, computational methods are essential to quantify their aromatic character. The incorporation of a phosphorus atom and two nitrogen atoms into the five-membered ring significantly influences the delocalization of π-electrons.
Theoretical studies suggest that the aromaticity of the diazaphosphole ring can be modulated by its substituents and coordination to metal complexes. rsc.org In some systems, it has been found that incorporating heterocycles with low aromaticity into a π-conjugated backbone can maximize intramolecular charge transfer effects, leading to desirable electronic properties. rsc.org The planarity of the ring, a key indicator of aromaticity, is often confirmed by single-crystal X-ray structures and supported by computational geometry optimization. rsc.org
Extended π-Conjugation Systems
Introducing substituents that can participate in π-conjugation at the 3- and 5-positions of the 2H-1,4,2-diazaphosphole ring can create extended π-systems with interesting photophysical properties. rsc.orgrsc.org When substituents like thienyl groups are attached, they tend to adopt a coplanar arrangement with the central diazaphosphole ring. rsc.orgrsc.org This planarity facilitates effective delocalization of π-electrons across the entire molecular framework. rsc.org
This extended conjugation leads to absorptions at longer wavelengths in their UV/Vis spectra compared to analogues with non-conjugating substituents like phenyl groups. rsc.org The resulting materials have drawn interest for their potential applications in electronic devices such as organic light-emitting diodes (OLEDs) and field-effect transistors (FETs). rsc.org
Orbital Energy and Charge Transfer Investigations
Time-Dependent Density Functional Theory (TD-DFT) calculations are a powerful tool for interpreting the electronic transitions observed in UV/Vis spectra. rsc.org For thienyl-substituted this compound metal complexes, TD-DFT calculations have successfully assigned the observed absorption bands. rsc.orgrsc.org
Typically, these complexes exhibit a transition at a very long wavelength, which is attributed to a metal-to-ligand charge transfer (MLCT) process. rsc.orgrsc.org Another strong absorption band at lower energy is often a superposition of π–π* and n–π* transitions within the extended conjugated system. rsc.orgrsc.org
Furthermore, the orbital energies of the diazaphosphole ring are sensitive to environmental factors. For instance, protonation at a ring nitrogen atom leads to a significant stabilization of the molecular orbitals, but to a different extent. rsc.org This differential stabilization results in a pronounced bathochromic (red) shift of all absorption bands and an increase in their intensity, providing a mechanism for tuning the optical properties of these compounds. rsc.orgrsc.org
| Excitation Energy (cm⁻¹) | Oscillator Strength (f) | Major Orbital Contributions | Transition Character |
|---|---|---|---|
| 27071 | 0.027 | HOMO−5 (π) → LUMO (π) (74%) HOMO−3 (π) → LUMO (π) (15%) | π–π |
| 29317 | 0.307 | HOMO−3 (π) → LUMO (π) (44%) HOMO−4 (π) → LUMO (π) (28%) | π–π |
| 31487 | 0.084 | HOMO (d) → LUMO (π*) (84%) | MLCT |
Reaction Mechanism Elucidation
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating the complex reaction mechanisms involving 2H-1,4,2-diazaphospholes. mdpi.com
Density Functional Theory (DFT) Calculations for Reaction Pathways
DFT calculations allow researchers to map the potential energy surfaces of chemical reactions, identifying transition states, intermediates, and the most favorable reaction pathways. researchgate.net This has been applied to understand the synthesis of this compound derivatives, which are often formed through ring-expansion or cyclocondensation reactions. rsc.orgrsc.org
For example, the synthesis of thienyl-substituted this compound complexes from 2H-azaphosphirene complexes has been rationalized using DFT. rsc.org The calculations can model the acid/base-catalyzed protocol and explain the high selectivity of the reaction. rsc.org Similarly, DFT has been used to study the decomplexation and isomerization of these heterocycles. researchgate.net Computational results have revealed that factors like N-protonation can significantly weaken the phosphorus-metal bond in complexes, facilitating ligand exchange or decomplexation. rsc.org The ability to calculate the free energy profiles of different potential pathways allows for a detailed understanding of the reaction kinetics and thermodynamics, explaining observed product distributions and guiding the optimization of reaction conditions. beilstein-journals.org
Molecular Electron Density Theory (MEDT) for Mechanism and Selectivity
Molecular Electron Density Theory (MEDT) is a powerful theoretical framework used to study the mechanisms of organic reactions by analyzing the changes in electron density throughout the reaction process. mdpi.comnih.gov Unlike models that focus solely on molecular orbitals, MEDT provides a more intuitive understanding of bond formation and cleavage by examining the flow of electron density. While specific MEDT studies focused exclusively on the parent this compound are not extensively documented, the principles of MEDT are directly applicable to understanding its reactivity, particularly in cycloaddition reactions.
The theory relies on the analysis of conceptual DFT-based reactivity indices, such as the electronic chemical potential (μ), chemical hardness (η), global electrophilicity (ω), and global nucleophilicity (N). mdpi.com These indices help to classify the polar nature of a reaction and predict the roles of the reactants. For instance, in a potential cycloaddition reaction involving a this compound, calculating these indices would clarify whether it will act as the electrophile or the nucleophile.
A key component of MEDT is the Bonding Evolution Theory (BET), which analyzes the topology of the Electron Localization Function (ELF) along the reaction pathway. rsc.orgnih.gov This analysis provides a detailed picture of the sequence of bond-forming and bond-breaking events. For example, a BET study of a cycloaddition would reveal whether the new single bonds are formed synchronously or asynchronously. nih.gov Such studies have demonstrated that many cycloaddition reactions proceed through a one-step, two-stage mechanism. researchgate.net This powerful combination of DFT reactivity indices and BET provides a comprehensive understanding of reaction mechanisms, which is essential for controlling selectivity in the synthesis of complex diazaphosphole derivatives. rsc.orgnih.gov
Prediction of Regioselectivity and Chemoselectivity
Computational chemistry, primarily through Density Functional Theory (DFT), has become an indispensable tool for predicting the outcomes of chemical reactions where multiple products are possible. rsc.orgrsc.org For 2H-1,4,2-diazaphospholes and related heterocycles, DFT calculations can effectively predict both regioselectivity (where on a molecule a reaction occurs) and chemoselectivity (which functional group in a molecule reacts). mdpi.comrsc.org
The standard computational approach involves identifying and modeling all feasible reaction pathways leading to different isomers. researchgate.net For each pathway, the geometric structure of the transition state (TS) is located and optimized. The Gibbs free energy of activation (ΔG‡) is then calculated for each transition state. According to transition state theory, the reaction pathway with the lowest activation energy will be the fastest and, therefore, will determine the major kinetic product. rsc.orgresearchgate.net
This methodology has been successfully applied to understand the regioselectivity in reactions of related phosphorus heterocycles. For example, in a study of the Diels-Alder reaction of 1,3-bis(ethoxycarbonyl)-1,3-azaphospholo[5,1-a]pyridine with isoprene, DFT calculations were used to determine the preferred regioisomeric outcome. mdpi.com By comparing the activation energies of the different possible approaches, the experimentally observed product was confirmed to be the kinetically favored one.
| Reaction Pathway | Calculated Activation Energy (kcal/mol) | Predicted Outcome |
|---|---|---|
| Pathway A (e.g., Ortho approach) | 25.4 | Disfavored |
| Pathway B (e.g., Meta approach) | 22.1 | Favored |
This predictive power allows chemists to rationalize observed outcomes and, more importantly, to design reactions and select reagents to achieve a desired chemo- or regioselective transformation. rsc.org
Spectroscopic Property Predictions through Computational Methods
Computational methods are routinely used to predict a variety of spectroscopic properties, providing crucial support for the characterization and structural elucidation of novel compounds like 2H-1,4,2-diazaphospholes. arxiv.orgaber.ac.uk
UV-Vis Spectroscopy
Time-Dependent Density Functional Theory (TD-DFT) is the state-of-the-art method for simulating UV-Vis absorption spectra in solution. nih.govrsc.orgnih.gov This technique calculates the vertical excitation energies from the ground electronic state to various excited states, which correspond to the absorption maxima (λmax) observed experimentally. mdpi.com Furthermore, analysis of the molecular orbitals involved in these electronic transitions allows for their characterization, for example, as π–π* or n–π* transitions. nih.gov For organometallic complexes of diazaphospholes, TD-DFT can also identify and characterize metal-to-ligand charge transfer (MLCT) bands.
| Transition Type | Calculated λmax (nm) | Primary Orbital Contribution |
|---|---|---|
| π → π | 310 | HOMO → LUMO |
| n → π | 385 | HOMO-1 → LUMO |
| MLCT | 450 | d(metal) → π*(ligand) |
NMR Spectroscopy
The prediction of Nuclear Magnetic Resonance (NMR) spectra is one of the most impactful applications of computational chemistry in structure verification. The standard and most reliable method for this is the Gauge-Independent Atomic Orbital (GIAO) approach, typically used in conjunction with a DFT functional such as B3LYP.
The computational process involves first optimizing the molecule's three-dimensional geometry. Subsequently, the GIAO method is used to calculate the absolute magnetic shielding tensors for each nucleus (e.g., ¹H, ¹³C, ³¹P). These absolute shielding values (σ) are then converted into the familiar chemical shifts (δ) by referencing them against the calculated shielding of a standard compound, most commonly tetramethylsilane (B1202638) (TMS).
δsample = σTMS - σsample
Benchmark studies have shown that this methodology can predict chemical shifts with high accuracy. nih.gov For ¹H NMR, the root-mean-square deviation (RMSD) between calculated and experimental values is often less than 0.2 ppm, while for ¹³C NMR, the RMSD is typically between 1.0 and 3.0 ppm. nih.gov This level of accuracy is often sufficient to distinguish between possible isomers or to correctly assign complex spectra, making it an invaluable tool in the study of phosphorus heterocycles. researchgate.netsc.edu
Advanced Spectroscopic Characterization Techniques for 2h 1,4,2 Diazaphospholes
Nuclear Magnetic Resonance (NMR) Spectroscopy
Multinuclear NMR spectroscopy is the most powerful method for the characterization of 2H-1,4,2-diazaphospholes in solution. By analyzing the spectra of various active nuclei, particularly ¹H, ¹³C, and ³¹P, a comprehensive picture of the molecular structure can be assembled. rsc.orgacs.org
Proton (¹H) NMR spectroscopy provides information on the chemical environment of hydrogen atoms within the molecule. For substituted 2H-1,4,2-diazaphospholes, the spectrum reveals signals corresponding to the protons on the heterocyclic ring and those on the substituent groups.
The chemical shift (δ) of the proton attached to the C3 or C5 carbon of the diazaphosphole ring is particularly diagnostic. Its position is influenced by the nature of the substituents on the ring and the phosphorus atom. Typically, these ring protons resonate in the aromatic or heteroaromatic region of the spectrum. Protons on substituent groups will appear in their characteristic regions, and their coupling patterns can help confirm their connectivity to the core heterocycle. For instance, in metal-complexed diazaphospholes, the coordination to a metal fragment can induce noticeable shifts in the proton resonances compared to the free ligand.
Table 1: Representative ¹H NMR Spectroscopic Data for a Substituted 2H-1,4,2-Diazaphosphole Derivative Note: Data is representative and can vary based on substituents and solvent.
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Ring CH | 7.0 - 8.5 | d (doublet) | JP,H = 2 - 5 |
| Substituent (e.g., -CH₃) | 2.0 - 2.5 | s (singlet) | N/A |
| Substituent (e.g., -Ph) | 7.2 - 7.8 | m (multiplet) | N/A |
The coupling between the phosphorus nucleus (³¹P) and nearby protons (e.g., ²JP,H or ³JP,H) can provide valuable structural information, confirming the proximity of these nuclei.
Carbon-13 (¹³C) NMR spectroscopy maps the carbon skeleton of the molecule. Each unique carbon atom in a this compound derivative gives rise to a distinct signal. The chemical shifts of the ring carbons (C3 and C5) are of particular interest.
These carbons typically resonate in the downfield region (δ > 150 ppm), which is characteristic of carbons in heteroaromatic systems, particularly those double-bonded to nitrogen (C=N). The exact chemical shift is sensitive to the electronic effects of the substituents on the ring and the phosphorus atom. As with ¹H NMR, coupling to the ³¹P nucleus (JP,C) is often observed for the ring carbons, providing definitive evidence of the heterocyclic structure. These one-bond (¹JP,C) or two-bond (²JP,C) coupling constants are crucial for signal assignment.
Table 2: Representative ¹³C NMR Spectroscopic Data for a Substituted this compound Derivative Note: Data is representative and can vary based on substituents and solvent.
| Carbon Assignment | Chemical Shift (δ, ppm) | Coupling Constant (JP,C, Hz) |
| Ring C3 | 155 - 170 | 10 - 20 |
| Ring C5 | 160 - 175 | 15 - 25 |
| Substituent (e.g., -C H₃) | 20 - 30 | ~5 |
| Substituent (e.g., -C ₆H₅ ipso) | 130 - 140 | 5 - 10 |
Spectra are typically recorded with proton decoupling, resulting in a singlet for each carbon. However, the coupling to phosphorus remains, which is a key feature.
Phosphorus-31 (³¹P) NMR is arguably the most informative technique for this class of compounds. As ³¹P is a spin-½ nucleus with 100% natural abundance, spectra can be acquired rapidly and provide a direct probe of the phosphorus atom's chemical environment. researchgate.net The ³¹P chemical shift is highly sensitive to the coordination number, oxidation state, and bonding environment of the phosphorus atom.
For 2H-1,4,2-diazaphospholes, which feature a trivalent phosphorus atom (σ³-P), the ³¹P NMR signal typically appears in a characteristic downfield region. For example, upon decomplexation from a tungsten carbonyl fragment, a free this compound was observed to have a ³¹P chemical shift in the range of δ = 95-100 ppm. acs.org In contrast, when coordinated to a metal center like tungsten (W(CO)₅), the phosphorus nucleus is significantly shielded, and the resonance shifts upfield, often appearing with tungsten satellites due to the ¹JP,W coupling. acs.org This large change in chemical shift upon coordination is a key diagnostic feature.
Table 3: Representative ³¹P NMR Chemical Shifts for this compound Systems Note: Data is representative and can vary based on substituents and coordination.
| Compound Type | Coordination of Phosphorus | Typical Chemical Shift (δ, ppm) |
| Free this compound | Trivalent (σ³-P) | +90 to +150 |
| Metal-Coordinated (κ¹-P) | Tetravalent (σ⁴-P) | +40 to +80 |
| P-Sulfide Derivative | Pentavalent (σ⁴-P) | +60 to +90 |
The wide chemical shift range of ³¹P NMR makes it an excellent tool for monitoring reactions and identifying different phosphorus-containing species in a mixture. rsc.org
While 1D NMR spectra provide fundamental data, complex structures often require two-dimensional (2D) NMR experiments to unambiguously assign signals and elucidate connectivity. Techniques such as COSY, HSQC, and HMBC are employed to map out the complete molecular structure.
¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. It is used to trace out proton spin systems within the substituent groups.
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. This is essential for assigning the ¹H and ¹³C signals of specific CH, CH₂, or CH₃ groups.
¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons over longer ranges (typically two or three bonds). This is particularly powerful for establishing connectivity across quaternary carbons or heteroatoms. For instance, an HMBC correlation from a ring proton to a substituent carbon can confirm the position of the substituent on the diazaphosphole ring.
¹H-¹⁵N HMBC: For isotopically enriched samples, or sometimes at natural abundance, this experiment can show long-range correlations between protons and the nitrogen atoms in the ring. This provides direct evidence for the N-H or N-C connectivity within the heterocycle, as demonstrated in the characterization of some diazaphosphole complexes. acs.org
Together, these experiments allow for a step-by-step assembly of the molecular puzzle, confirming the 1,4,2-diazaphosphole core structure and the precise placement of all substituent groups.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy probes the vibrational frequencies of chemical bonds within a molecule. It is particularly useful for identifying the presence of specific functional groups. For 2H-1,4,2-diazaphospholes, the IR spectrum provides key information about the bonds within the heterocyclic ring and in the attached substituents. rsc.org
The most characteristic vibrations include:
C=N Stretching: The carbon-nitrogen double bond within the diazaphosphole ring gives rise to a strong absorption band, typically in the region of 1600-1650 cm⁻¹.
Ring Vibrations: The entire heterocyclic ring system has characteristic "breathing" and deformation modes. These often appear as a series of sharp bands in the fingerprint region (below 1500 cm⁻¹).
P-N and P-C Vibrations: Vibrations involving the phosphorus atom, such as P-N and P-C stretching, also occur in the fingerprint region. Their assignment can be complex and may require computational support.
Substituent Vibrations: Any functional groups attached to the ring will show their own characteristic absorption bands (e.g., C-H stretching for alkyl groups, C=O stretching for carbonyl groups, etc.).
When the diazaphosphole is coordinated to a metal carbonyl fragment, such as W(CO)₅, the IR spectrum is dominated by very strong C≡O stretching bands, typically found between 1900 and 2100 cm⁻¹. The number and position of these bands can provide information about the geometry of the metal complex. acs.org
Table 4: Characteristic IR Absorption Frequencies for this compound Systems Note: Frequencies are approximate and can vary based on the specific molecular structure and state.
| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |
| C-H Stretch (Aromatic/Heteroaromatic) | 3000 - 3100 | Medium |
| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium |
| C=N Stretch (Ring) | 1600 - 1650 | Strong |
| C=C Stretch (Aromatic Substituents) | 1450 - 1600 | Medium-Strong |
| P-N / P-C Stretch | 700 - 1000 | Medium-Weak |
| M-CO Stretch (in Metal Carbonyls) | 1900 - 2100 | Very Strong |
Mass Spectrometry (MS and ESI-MS/MS)
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of the compound and to gain structural information from its fragmentation patterns. researchgate.net High-resolution mass spectrometry (HRMS) can provide the exact molecular formula of the parent compound.
In the mass spectrum of a this compound, the molecular ion peak (M⁺ or [M+H]⁺ in soft ionization techniques like Electrospray Ionization, ESI) is typically observed, confirming the molecular weight.
Tandem mass spectrometry (MS/MS) involves the isolation of the molecular ion, followed by its fragmentation through collision-induced dissociation (CID). The resulting fragment ions provide valuable clues about the molecule's structure. Plausible fragmentation pathways for 2H-1,4,2-diazaphospholes include:
Loss of Substituents: Cleavage of the bonds connecting substituents to the heterocyclic ring is a common fragmentation pathway. For example, the loss of an alkyl or aryl radical from the phosphorus atom or the ring carbons.
Ring Fragmentation: The heterocyclic ring itself can break apart under energetic conditions. The fragmentation pattern can be complex but may involve the loss of small neutral molecules like HCN or nitriles (R-CN), leading to characteristic fragment ions.
Retro-cycloaddition: The ring could potentially fragment via pathways that resemble a retro-[3+2] or retro-[4+1] cycloaddition, breaking the molecule into smaller, stable fragments.
The analysis of these fragmentation patterns, combined with the accurate mass measurements from HRMS, serves as a crucial final confirmation of the proposed structure.
Ultraviolet-Visible (UV/Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV/Vis) spectroscopy is a pivotal technique for investigating the electronic structure of this compound derivatives. The absorption of UV or visible light by these molecules induces the promotion of electrons from lower-energy ground states to higher-energy excited states. bspublications.net The nature of these electronic transitions provides valuable insights into the molecular orbitals and conjugation within the heterocyclic system.
The electronic spectra of 2H-1,4,2-diazaphospholes are characterized by several types of transitions, primarily π → π* and n → π* transitions. rsc.org The π → π* transitions involve the excitation of an electron from a π bonding orbital to a π anti-bonding orbital and are typically observed in molecules with unsaturated systems like the diazaphosphole ring. uzh.ch The n → π* transitions, which are generally of lower energy, involve the promotion of an electron from a non-bonding orbital (e.g., from the lone pairs on the nitrogen atoms) to a π anti-bonding orbital. uzh.chubbcluj.ro
Research on substituted this compound complexes has revealed that the nature and position of substituents significantly influence the electronic absorption spectra. For instance, thienyl-substituted this compound complexes display absorptions at long wavelengths, a phenomenon attributed to extended π-conjugation throughout the molecule. rsc.orgresearchgate.net In these conjugated systems, the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) is reduced, resulting in a bathochromic (red) shift of the absorption maximum to a longer wavelength. bspublications.net
Time-Dependent Density Functional Theory (TD-DFT) calculations have been employed to assign the observed absorption bands. rsc.org In certain metal-ligand complexes of diazaphospholes, the longest-wavelength absorption has been identified as a metal-to-ligand charge transfer (MLCT) band. rsc.org Another lower-energy band in these complexes has been interpreted as a combination of π–π* and n–π* transitions. rsc.org
Furthermore, the electronic properties of the diazaphosphole ring are sensitive to environmental factors such as pH. Protonation of a ring nitrogen atom leads to a pronounced bathochromic shift of all absorption bands, accompanied by an increase in their intensity. rsc.org This effect is explained by the differential stabilization of the molecular orbitals upon protonation. rsc.org
Table 1: Summary of Electronic Transitions in this compound Derivatives
| Transition Type | Description | Influencing Factors | Observed Effects |
| π → π | Excitation of an electron from a π bonding to a π anti-bonding orbital. uzh.ch | Extended conjugation (e.g., with thienyl groups). rsc.org | Bathochromic shift (to longer wavelengths). bspublications.net |
| n → π | Excitation of an electron from a non-bonding orbital to a π anti-bonding orbital. uzh.ch | Present due to nitrogen lone pairs. | Often overlaps with other bands. rsc.org |
| MLCT | Metal-to-Ligand Charge Transfer in metal complexes. rsc.org | Coordination to a metal center. | Appears as the longest-wavelength absorption. rsc.org |
| Protonation Effect | Alteration of electronic structure upon N-protonation. rsc.org | Acidity of the medium. | Bathochromic shift and increased intensity of all bands. rsc.org |
Single-Crystal X-ray Diffraction for Solid-State Structure Determination
Single-crystal X-ray diffraction is an indispensable analytical technique for the unambiguous determination of the three-dimensional atomic arrangement of this compound derivatives in the solid state. carleton.edumdpi.com This non-destructive method provides precise data on unit cell dimensions, bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the structure-property relationships of these heterocyclic compounds. carleton.edu
The technique involves irradiating a single crystal of the compound with monochromatic X-rays. carleton.edu The crystalline lattice diffracts the X-rays in a specific pattern based on the arrangement of atoms, governed by Bragg's Law. carleton.edu By analyzing the positions and intensities of the diffracted beams, a detailed model of the crystal structure can be generated and refined. carleton.edursc.org
Structural studies on this compound derivatives have provided significant insights into their molecular geometry. For example, the analysis of thienyl-substituted this compound complexes has shown that the 3,5-substituents are arranged in a coplanar fashion with the central diazaphosphole ring. rsc.orgresearchgate.net This planarity facilitates the extended π-conjugation observed in their UV/Vis spectra. rsc.org The determination of such structural details is fundamental to explaining the electronic properties of these molecules. mdpi.com
The characterization of N-protonated this compound complexes has also been achieved, revealing that the bonds between the phosphorus atom and the coordinated metal (e.g., Cr, Mo) are significantly weakened upon protonation of the heterocyclic ligand. researchgate.net This type of detailed structural information, including precise bond lengths and angles, allows for a deeper understanding of the reactivity and stability of these compounds. researchgate.net
Table 2: Representative Crystallographic Data for a Substituted this compound Complex
| Parameter | Description | Typical Finding | Significance |
| Crystal System | The symmetry class of the unit cell. | Monoclinic or Orthorhombic | Defines the basic crystal packing. |
| Space Group | The specific symmetry group of the crystal. | e.g., P2₁/c | Describes the symmetry operations within the unit cell. rsc.org |
| Unit Cell Dimensions | Lengths (a, b, c) and angles (α, β, γ) of the unit cell. | Varies with substituents | Defines the size and shape of the repeating unit. carleton.edu |
| Bond Lengths (Å) | The distance between the nuclei of two bonded atoms. | e.g., P-C, P-N, N-N, C-N | Provides direct evidence of bonding type and strength. carleton.edu |
| Bond Angles (°) ** | The angle formed between three connected atoms. | e.g., C-P-N, N-P-N | Determines the local geometry and steric environment. carleton.edu |
| Torsion Angles (°) ** | The angle between planes through two sets of three atoms. | e.g., between ring and substituent. | Confirms molecular planarity or deviations thereof. rsc.org |
| Intermolecular Interactions | Non-covalent forces like hydrogen or halogen bonds. | Can influence crystal packing. mdpi.com | Explains solid-state properties and supramolecular assembly. |
Structural Modifications and Derivative Chemistry of 2h 1,4,2 Diazaphospholes
Synthesis of Substituted 2H-1,4,2-Diazaphospholes
The synthesis of substituted 2H-1,4,2-diazaphospholes can be achieved through various synthetic routes, allowing for the introduction of a wide range of functional groups onto the heterocyclic core. One notable method involves a [4+2] cycloaddition-cycloreversion reaction. For instance, a bis-CF3-substituted diazaphosphole has been synthesized from hexafluoro-2-butyne (B1329351) and a 3H-1,2,3,4-triazaphosphole derivative. wikipedia.org This reaction proceeds via a cycloaddition followed by the elimination of pivalonitrile to yield the desired diazaphosphole.
Another approach to substituted 2H-1,4,2-diazaphospholes involves the modification of pre-existing diazaphosphole complexes. For example, 2H-1,4,2-diazaphosphole-P-sulfide derivatives can be obtained through the oxidative decomplexation of their corresponding metal complexes using elemental sulfur. researchgate.net This method provides a route to P-functionalized diazaphospholes.
Furthermore, thienyl-substituted this compound complexes have been prepared through highly selective ring-expansion reactions of 2H-azaphosphirene complexes with nitriles. rsc.org This synthetic strategy utilizes triflic acid and triethylamine (B128534). The resulting 3,5-disubstituted diazaphosphole complexes exhibit extended π-conjugation due to the coplanar arrangement of the substituents with the diazaphosphole ring. rsc.org
Below is a table summarizing some of the synthetic methods for substituted 2H-1,4,2-diazaphospholes.
| Starting Materials | Reagents and Conditions | Product | Reference |
| 3H-1,2,3,4-Triazaphosphole derivative, Hexafluoro-2-butyne | [4+2] cycloaddition, then cycloreversion | Bis-CF3-substituted this compound | wikipedia.org |
| This compound metal complex | Elemental sulfur | This compound-P-sulfide | researchgate.net |
| 2H-Azaphosphirene complex, Nitriles | Triflic acid, Triethylamine | Thienyl-substituted this compound complex | rsc.org |
Fused Ring Systems Incorporating the this compound Moiety (e.g., Thiazolo[2,3-e]wikipedia.orgnih.govnih.govdiazaphospholes)
The fusion of the this compound ring with other heterocyclic systems leads to the formation of novel polycyclic compounds with potentially unique chemical and physical properties. A significant example of such fused systems is the thiazolo[3,2-d] wikipedia.orgnih.govnih.govdiazaphosphole scaffold. rsc.org
The synthesis of these anellated 4H-1,4,2-diazaphospholes has been accomplished through two primary routes:
Hantzsch-type cyclocondensation: This method involves the reaction of 4-phenyl-2-amino-1,3-thiazole with chloromethyl dichlorophosphine. rsc.org
4+1 Cyclocondensation: This approach utilizes the reaction of cycloimmonium salts, derived from 4-phenyl-2-amino-1,3-thiazole and 2-aminopyridine, with phosphorus trichloride (B1173362) and triethylamine. rsc.org
These synthetic strategies have enabled the preparation of a series of new anellated 4H-1,4,2-diazaphospholes, which have been characterized by multinuclear NMR spectroscopy. rsc.org The controlled hydrolysis of 5-phenylthiazolo[3,2-d] wikipedia.orgnih.govnih.govdiazaphosphole has been shown to yield a zwitterionic phosphinate. rsc.org
The following table provides an overview of the synthesis of fused thiazolo[3,2-d] wikipedia.orgnih.govnih.govdiazaphospholes.
| Reactants | Method | Product | Reference |
| 4-Phenyl-2-amino-1,3-thiazole, Chloromethyl dichlorophosphine | Hantzsch-type cyclocondensation | 5-Phenylthiazolo[3,2-d] wikipedia.orgnih.govnih.govdiazaphosphole | rsc.org |
| Cycloimmonium salt of 4-phenyl-2-amino-1,3-thiazole, PCl3, NEt3 | 4+1 Cyclocondensation | Anellated 4H-1,4,2-diazaphosphole | rsc.org |
Development of Polycyclic and Cage Complexes
The development of polycyclic and cage complexes based on the this compound scaffold is an emerging area of research. The diazaphosphole ring, with its multiple heteroatoms, offers potential coordination sites for metal ions, making it a candidate for the construction of supramolecular architectures. While specific examples of polycyclic or cage compounds exclusively built from this compound ligands are not extensively documented, the principles of coordination chemistry suggest their feasibility.
The nitrogen and phosphorus atoms in the this compound ring can act as donor atoms to coordinate with metal centers. The self-assembly of such ligands with suitable metal ions could, in principle, lead to the formation of discrete, three-dimensional structures like coordination cages. The geometry of the resulting cage would be dictated by the coordination preference of the metal ion and the arrangement of the donor atoms in the diazaphosphole ligand.
Research on related phosphorus-containing cage compounds, such as those derived from phosphine (B1218219) ligands, demonstrates the capability of phosphorus to act as a vertex in polyhedral structures. nih.govnih.gov For instance, bicyclic cage compounds containing boron, phosphorus, and transition metal atoms have been synthesized and characterized. nih.gov These studies provide a conceptual framework for the potential development of this compound-based cage complexes. The synthesis of such structures would likely involve the reaction of a substituted this compound with a metal salt under conditions that favor self-assembly.
Chiral Derivatives and Stereochemical Considerations
The introduction of chirality into the this compound system is of significant interest for applications in asymmetric catalysis and materials science. Chiral derivatives of anellated 4H-1,4,2-diazaphospholes have been successfully synthesized. rsc.org
A key strategy for introducing chirality is the use of a chiral auxiliary. For example, the incorporation of a (-)-menthyl substituent has led to the first examples of chiral 4H-1,4,2-diazaphospholes. rsc.org This approach allows for the stereochemical control of the resulting fused-ring system. The synthesis of these chiral derivatives follows the same general cyclocondensation routes as their achiral counterparts, with the chiral auxiliary being part of one of the starting materials.
The characterization of these chiral compounds and the determination of their stereochemistry are crucial aspects of their study. Techniques such as NMR spectroscopy and single-crystal X-ray diffraction are essential for elucidating the three-dimensional structure and confirming the enantiopurity of the synthesized molecules.
Nucleoside Analogues Incorporating Diazaphosphole Units
Nucleoside analogues are a cornerstone of antiviral and anticancer therapies. The incorporation of the this compound moiety into nucleoside structures represents a novel approach to creating new therapeutic agents. Research in this area has focused on the synthesis of 1,2,4-diazaphosphole nucleosides, which are structural isomers of the 1,4,2-diazaphosphole system. The synthetic methodologies developed for these analogues provide valuable insights for the synthesis of this compound-containing nucleosides.
The synthesis of these nucleoside analogues typically involves the glycosylation of the diazaphosphole heterocycle. For example, the glycosylation of 1,2,4-diazaphosphole under Lewis acid-catalyzed conditions has been shown to yield the corresponding 1-α-D-ribofuranosyl-1,2,4-diazaphosphole.
Furthermore, substituted diazaphospholes can also be glycosylated. Ethyl 1,2,4-diazaphosphole-3-carboxylate, synthesized via cyclocondensation, can be glycosylated using a trimethylsilyl (B98337) triflate catalyst. Subsequent ammonolysis of the glycosylated product can lead to analogues of the antiviral drug ribavirin. These synthetic routes open up possibilities for creating a diverse library of diazaphosphole-based nucleoside analogues for biological evaluation.
The following table summarizes the synthesis of some 1,2,4-diazaphosphole nucleoside analogues.
| Diazaphosphole Derivative | Glycosylation Conditions | Product |
| 1,2,4-Diazaphosphole | Lewis acid catalysis | 1-α-D-Ribofuranosyl-1,2,4-diazaphosphole |
| Ethyl 1,2,4-diazaphosphole-3-carboxylate | Trimethylsilyl triflate catalyst, followed by ammonolysis | 1-β-D-Ribofuranosyl-1,2,4-diazaphosphole-3-carboxamide |
Catalytic Applications of 2h 1,4,2 Diazaphospholes and Their Complexes
Role as Ligands in Homogeneous Catalysis
2H-1,4,2-Diazaphospholes are ambidentate ligands, capable of coordinating to a metal center through either the phosphorus lone pair or a nitrogen donor atom. This versatility allows for the formation of a diverse array of transition metal complexes. The electronic nature of the diazaphosphole ring, which can be tuned by substituents, influences the properties of the resulting metal complex and, consequently, its catalytic activity.
The coordination chemistry of diazaphospholes has been a subject of investigation, with studies demonstrating their ability to act as π-accepting ligands. This property is crucial in homogeneous catalysis as it can stabilize low-valent metal centers and modulate the reactivity of the catalytic species. Research has shown that bis(trifluoromethyl)-substituted diazaphospholes exhibit stronger π-acceptor properties compared to related triazaphospholes, a characteristic that is being explored for their use in coordination chemistry and homogeneous catalysis. nih.gov
While specific, extensively documented applications of 2H-1,4,2-diazaphosphole complexes in large-scale industrial catalysis are not yet widespread, the foundational research into their synthesis and coordination to metals like tungsten has been established. scilit.com The stability and electronic tunability of these complexes suggest their potential to serve as effective ligands in a variety of catalytic cycles, analogous to the well-established roles of other phosphorus-based ligands in cross-coupling reactions, hydroformylation, and polymerization. Further research is anticipated to translate this potential into practical catalytic systems.
Pre-catalysts in Reduction Reactions (e.g., Hydroboration)
A significant area of exploration for diazaphosphole derivatives is their use as pre-catalysts in reduction reactions. Closely related 2-H-1,3,2-diazaphospholenes have demonstrated considerable efficacy in the catalytic reduction of a range of unsaturated functionalities. These transformations are often driven by the hydridic nature of the P-H bond in the diazaphospholene. nih.gov
The catalytic cycle typically involves the activation of a reducing agent, such as a borane, by the diazaphospholene. For instance, in the reduction of imines, a chiral diazaphosphenium cation has been shown to be an effective catalyst. nih.gov Furthermore, air- and water-stable phosphine(V) oxide derivatives of diazaphospholes can serve as convenient pre-catalysts. These are reduced in situ by reagents like pinacolborane (HBpin) to generate the catalytically active diazaphospholene species. nih.gov
The scope of reductions catalyzed by diazaphospholene systems is broad and includes:
Azobenzenes
Carbonyls
Imines
α,β-unsaturated esters
Pyridines
Carbon dioxide nih.gov
The following table summarizes the types of reduction reactions where diazaphospholene-based catalysts have shown activity.
| Substrate Class | Catalyst Type | Reductant | Key Feature |
| Imines | Chiral Diazaphosphenium Cation | Not specified | Enantioselective reduction |
| Imines | Phosphine(V) Oxide Pre-catalyst | HBpin | In situ generation of active catalyst |
| Azobenzene | 2-H-1,3,2-Diazaphospholene | Not specified | P-H bond activation |
| Carbonyls | 2-H-1,3,2-Diazaphospholene | Not specified | Broad substrate scope |
While these examples primarily feature the 1,3,2-isomer, the fundamental reactivity of the P-H bond and the ability to activate reductants are expected to be shared by 2H-1,4,2-diazaphospholes, marking them as promising candidates for similar catalytic reductions, including hydroboration reactions.
Potential for Chiral Catalysis
The development of asymmetric catalytic transformations is a cornerstone of modern synthetic chemistry. The synthesis of chiral ligands is central to this endeavor, as they can induce enantioselectivity in metal-catalyzed reactions. The diazaphosphole scaffold presents an attractive framework for the design of new chiral ligands.
The feasibility of introducing chirality into the diazaphosphole system has been demonstrated with the synthesis of the first chiral 4H-1,4,2-diazaphospholes incorporating a (-)-menthyl substituent. This work opens the door to the preparation of a wider range of enantiopure diazaphosphole ligands. By analogy, it is conceivable that chiral 2H-1,4,2-diazaphospholes could be synthesized and employed in asymmetric catalysis.
The potential applications for such chiral ligands are vast. As previously mentioned, a chiral diazaphosphenium cation has been successfully used for the enantioselective reduction of imines. nih.gov This precedent strongly suggests that chiral this compound complexes could be effective catalysts for a variety of asymmetric reactions, including:
Asymmetric hydrogenation
Asymmetric hydroboration
Asymmetric allylic alkylation
Asymmetric cross-coupling reactions
The modular nature of diazaphosphole synthesis would allow for the systematic variation of substituents to fine-tune both the steric and electronic properties of the chiral ligand, thereby optimizing selectivity and activity for a given transformation. The exploration of chiral 2H-1,4,2-diazaphospholes in asymmetric catalysis represents a promising and largely untapped area of research.
Q & A
Basic Questions
Q. What are the established synthetic routes for 2H-1,4,2-diazaphosphole derivatives, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis of this compound derivatives typically involves cyclocondensation reactions of phosphorus-containing precursors with nitrogen-rich substrates. For example, Burger et al. (1980) reported the synthesis of 2,2-dihydro-1,4,2-diazaphosphol-4-enes via reactions of phosphorus trichloride with enamines under controlled stoichiometric conditions . Optimization requires monitoring reaction temperature (e.g., −78°C to room temperature), solvent choice (e.g., anhydrous THF), and purification via column chromatography. Yields can be improved by iterative adjustment of reagent ratios and inert atmosphere protocols.
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound complexes?
- Methodological Answer : Key techniques include:
- 31P NMR spectroscopy : To confirm phosphorus coordination environments and detect intermediates .
- X-ray crystallography : For resolving bond lengths, angles, and heterocyclic ring conformations. SHELX programs (e.g., SHELXL, SHELXD) are widely used for structure refinement .
- IR spectroscopy : To identify P–N and P–O vibrational modes, particularly in phosphorylated derivatives .
Q. What safety protocols are recommended for handling this compound precursors like dimethyl (1-diazo-2-oxopropyl)phosphonate?
- Methodological Answer : Use PPE (gloves, goggles, lab coats) and work in a fume hood to avoid inhalation/contact. Waste must be segregated and treated by certified disposal services due to potential toxicity. Toronto Research Chemicals’ safety data sheet emphasizes avoiding aqueous or acidic conditions that may release hazardous byproducts (e.g., diazo compounds) .
Advanced Research Questions
Q. How do coordination properties of this compound ligands compare to other diazaphospholes in transition-metal complexes?
- Methodological Answer : Comparative studies using Cu(I) or Hg(II) complexes reveal that 2H-1,4,2-diazaphospholes exhibit stronger σ-donor and weaker π-acceptor properties than 1,3,2-diazaphospholes. For example, methyl iodide reactions with this compound-copper complexes selectively yield P-methylated products, as confirmed by 31P NMR and X-ray data . Computational modeling (e.g., DFT) can further elucidate electronic differences .
Q. What strategies resolve contradictions in reported synthetic yields or structural data for this compound derivatives?
- Methodological Answer : Discrepancies often arise from varying reaction conditions (e.g., solvent polarity, temperature gradients) or incomplete characterization. A systematic approach includes:
- Reproducing experiments under strictly controlled conditions .
- Cross-validating data with multiple techniques (e.g., XRD for structure, HRMS for molecular weight) .
- Applying statistical tools (e.g., error analysis) to identify outliers in yield datasets .
Q. How can computational methods (e.g., DFT) predict the reactivity of 2H-1,4,2-diazaphospholes in catalytic applications?
- Methodological Answer : Density-functional theory (DFT) models, such as Becke’s exchange-correlation functional, simulate electronic properties (e.g., HOMO-LUMO gaps, charge distribution) to predict sites for electrophilic/nucleophilic attack . For example, catalytic ring-expansion reactions of 2H-azaphosphirenes to diazaphospholes can be modeled to optimize transition-state geometries and activation energies .
Q. What are the challenges in functionalizing 2H-1,4,2-diazaphospholes with phosphonate or thio groups, and how are they addressed?
- Methodological Answer : Steric hindrance and phosphorus lone-pair reactivity complicate functionalization. Strategies include:
- Using bulky protecting groups (e.g., benzyl) during phosphorylation .
- Employing mild oxidizing agents (e.g., H2O2) for thiolation without degrading the heterocycle .
- Monitoring reaction progress via in situ 31P NMR to quench side reactions .
Data-Driven Insights
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
